Product packaging for Egis-8332(Cat. No.:CAS No. 220725-87-1)

Egis-8332

Cat. No.: B1671141
CAS No.: 220725-87-1
M. Wt: 362.4 g/mol
InChI Key: CBHCOCUJJQDHSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Egis-8332 is a selective, non-competitive antagonist of the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor. It functions by inhibiting AMPA-induced currents, thereby modulating glutamate-driven excitatory neurotransmission. This mechanism underlies its research value in studies of neurological conditions characterized by neuronal excitability. Preclinical studies have identified this compound as a candidate with neuroprotective and anticonvulsant properties. Its neuroprotective efficacy was demonstrated in models of focal cerebral ischemia, where it significantly reduced cerebral infarct size. The therapeutic time window for this effect was identified as up to 2 hours in permanent ischemia and up to 3 hours in transient ischemia models in rats . Furthermore, this compound exhibited potent anticonvulsant activity in various seizure models, including maximal electroshock and sound-induced seizures . A favorable aspect noted in research is that side effects emerged at doses substantially higher than those required for its pharmacological activity, suggesting a potentially wide margin in experimental settings . As such, this compound serves as a valuable tool compound for investigating the role of AMPA receptors in pathways related to ischemia, stroke, and epilepsy. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N4O3 B1671141 Egis-8332 CAS No. 220725-87-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

220725-87-1

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

7-acetyl-5-(4-aminophenyl)-8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepine-8-carbonitrile

InChI

InChI=1S/C20H18N4O3/c1-12(25)24-20(2,10-21)9-14-7-17-18(27-11-26-17)8-16(14)19(23-24)13-3-5-15(22)6-4-13/h3-8H,9,11,22H2,1-2H3

InChI Key

CBHCOCUJJQDHSR-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)(C)C#N

Canonical SMILES

CC(=O)N1C(CC2=CC3=C(C=C2C(=N1)C4=CC=C(C=C4)N)OCO3)(C)C#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EGIS-8332;  EGIS 8332;  EGIS8332.

Origin of Product

United States

Chemical and Structural Attributes of Egis 8332

Detailed Molecular Structure and Chirality Considerations

Egis-8332 possesses a complex molecular structure, officially designated as (R,S)-1-(4-aminophenyl)-7,8-methylenedioxy-4-cyano-4-methyl-3-N-acetyl-5H-3,4-dihydro-2,3-benzodiazepine. citeab.com Its IUPAC chemical name is 7-Acetyl-5-(4-aminophenyl)-8-methyl-9H- citeab.comwikipedia.orgdioxolo[4,5-h] fishersci.bewikipedia.orgbenzodiazepine-8-carbonitrile. fishersci.be The compound has a molecular formula of CHNO and a molecular weight of 362.389 g/mol . fishersci.bewikipedia.orgciteab.comontosight.aiwikipedia.org

The structure of this compound features a benzodiazepine (B76468) core, which is further modified by the presence of a dioxololo ring and a carbonitrile group. wikipedia.org A key aspect of its molecular architecture is the configurational asymmetry at the tetrahedral carbon atom C(4), rendering this compound a racemic mixture. ontosight.aiwikipedia.orgfishersci.no

The inhibitory potency of this compound is stereoselectively determined by its enantiomeric components. citeab.comfishersci.no Research has demonstrated that the R(-) enantiomer, identified as EGIS-10649, is the highly efficient species responsible for the compound's inhibitory effects. citeab.comfishersci.cafishersci.no In contrast, the S(+) enantiomer, EGIS-10648, has been found to be largely or completely inefficient in inhibiting kainate responses and protecting against AMPA-induced cell death. fishersci.no This pronounced difference in activity underscores the critical role of stereochemistry in the pharmacological profile of this compound. citeab.comfishersci.no

The following table summarizes the inhibitory potency of this compound enantiomers:

CompoundEnantiomerInhibitory Potency (vs. Raceme)Effect on Kainate ResponseEffect on AMPA-induced Cell Death
This compoundRacemic-InhibitsInhibits
EGIS-10649R(-)More potent blockerInhibitsInhibits
EGIS-10648S(+)InefficientNo significant effectInefficient

The presence of the methyl group at the C(4) position of this compound is crucial for its inhibitory interaction with channel proteins. citeab.comfishersci.cahellobio.com This structural feature is believed to promote the effective binding and antagonism of AMPA/kainate ion channels, contributing significantly to the compound's mechanism of action. citeab.comhellobio.com

Synthetic Approaches and Derivatization Strategies for Analog Development

This compound was synthesized by the Division of Chemical Research of EGIS Pharmaceuticals PLC. wikipedia.org The development of new 2,3-benzodiazepine derivatives, including this compound, has been driven by efforts to optimize their chemical structures for improved therapeutic profiles. wikipedia.org This involves the synthesis and screening of various analogs to identify compounds with desired pharmacological properties. wikipedia.org

The broader field of 2,3-benzodiazepine chemistry has seen the development of diverse scaffolds and modifications to the 1-aryl-2,3-benzodiazepine scaffold, which are relevant for the development of non-competitive AMPA receptor antagonists. nih.gov For instance, research has focused on synthesizing compounds such as 3-(N-alkylcarbamoyl)-1-aryl-3,5-dihydro-7,8-methylenedioxy-4H-2,3-benzodiazepin-4-ones and 1-aryl-3,5-dihydro-7,8-methylenedioxy-4H-2,3-benzodiazepine-4-thiones, which demonstrate anticonvulsant properties and antagonize AMPA and kainate-induced seizures. mybiosource.com These synthetic efforts highlight ongoing strategies for derivatization to explore and enhance the activity of this class of compounds. mybiosource.com

Molecular and Cellular Pharmacology

Primary Mechanism of Action: Non-Competitive AMPA Receptor Antagonism

Egis-8332 functions as a potent and selective non-competitive AMPA receptor antagonist wikipedia.orgwikipedia.orgguidetopharmacology.orgontosight.aiciteab.comnih.gov. Its chemical structure is that of a 2,3-benzodiazepine wikipedia.orgwikipedia.orgguidetopharmacology.orgnih.gov. This antagonism involves the inhibition of whole-cell AMPA currents wikipedia.orgwikipedia.orgguidetopharmacology.orgnih.gov.

This compound effectively inhibits AMPA currents in various neuronal subtypes. Specifically, it has been shown to inhibit AMPA currents in rat cerebellar Purkinje cells wikipedia.orgwikipedia.orgguidetopharmacology.orgontosight.ai. In these cells, this compound demonstrated greater activity at AMPA receptors compared to GYKI 53405, with an IC50 of 9.0 ± 1.4 µM for this compound versus 16.3 ± 5.0 µM for GYKI 53405 (P<0.05) wikipedia.org. Furthermore, patch-clamp studies on primary cultures of rat embryonic telencephalon neurons revealed that this compound blocked steady-state responses to AMPA with an IC50 of 1.7 ± 0.4 µM guidetopharmacology.org.

Table 1: Inhibition of Whole-Cell AMPA Currents by this compound

Neuronal SubtypeCompoundIC50 (µM)Reference
Rat Cerebellar Purkinje CellsThis compound9.0 ± 1.4 wikipedia.org
Rat Cerebellar Purkinje CellsGYKI 5340516.3 ± 5.0 wikipedia.org
Rat Telencephalon NeuronsThis compound1.7 ± 0.4 guidetopharmacology.org

The inhibitory action of this compound on AMPA receptors is characterized as non-competitive and non-use dependent, strongly suggesting an allosteric mechanism wikipedia.orgguidetopharmacology.orgwikipedia.org. This allosteric modulation implies that this compound binds to a site on the receptor distinct from the agonist binding site, inducing a conformational change that impedes the binding of glutamate (B1630785) and related agonists wikipedia.org. The stereoselectivity of this inhibitory site is evident, with the R(-) enantiomer of this compound demonstrating efficient inhibitory potency, suggesting that the presence of a C(4) methyl group promotes the interaction between the channel protein and the drug guidetopharmacology.org.

A notable characteristic of this compound's inhibition of AMPA/kainate ion channels is its independence from the channel's open/closed state and the membrane potential wikipedia.orgguidetopharmacology.orgfishersci.be. Studies have shown that the inhibitory potency of this compound is not significantly voltage-dependent, as observed in telencephalon neurons and Purkinje cells at various membrane potentials (e.g., -70 mV and +50 mV) fishersci.be. This indicates that the drug's access to and dissociation from its binding sites are not contingent on the channel's dynamic state or the electrical potential across the membrane fishersci.be.

Interaction with Kainate Receptors and Ion Channel Modulation

Beyond its primary action on AMPA receptors, this compound also interacts with kainate receptors and modulates their ion channels guidetopharmacology.orgontosight.ai. It has been demonstrated to inhibit kainate-evoked responses in Chinese Hamster Ovary (CHO) cells engineered to express the flop variant of the GluR1 receptor guidetopharmacology.org. Similar inhibitory efficiency was observed in cerebellar Purkinje cells guidetopharmacology.org. In primary cultures of rat embryonic telencephalon neurons, this compound blocked steady-state responses to kainate with an IC50 of 6.2 ± 1.6 µM guidetopharmacology.org.

Specificity Profile Against Other Ionotropic Glutamate Receptors (e.g., N-Methyl-D-Aspartate Receptors)

This compound exhibits a high degree of specificity for AMPA and kainate receptors, with minimal influence on other ionotropic glutamate receptors, such as N-methyl-D-aspartate (NMDA) receptors guidetopharmacology.orgnih.gov. Whole-cell patch-clamp studies confirmed that this compound hardly influenced currents evoked by NMDA in cultured telencephalon neurons, highlighting its selective antagonism of non-NMDA ionotropic glutamate receptors guidetopharmacology.orgnih.gov.

Attenuation of Glutamate-Induced Excitotoxicity in Neuronal Cultures

This compound demonstrates significant neuroprotective effects by attenuating glutamate-induced excitotoxicity in neuronal cultures wikipedia.orgwikipedia.orgguidetopharmacology.orgontosight.ai. Excessive stimulation of glutamate receptors is a primary mechanism of excitotoxicity, contributing to neuronal damage wikipedia.org. In primary cultures of telencephalon neurons, this compound inhibited both AMPA- and quisqualate-induced excitotoxicity wikipedia.orgwikipedia.orgguidetopharmacology.orgontosight.ai. It potently decreased lactate (B86563) dehydrogenase (LDH) release, a marker of cell death, induced by AMPA (IC50: 5.1 ± 0.4 µM) and quisqualate (IC50: 7.2 ± 0.9 µM) guidetopharmacology.orgnih.gov. These findings underscore its capacity to protect neurons from damage caused by overactivation of glutamate receptors wikipedia.orgguidetopharmacology.org.

Table 2: Attenuation of Excitotoxicity by this compound in Rat Telencephalon Neurons

Excitotoxic AgentCompoundIC50 (µM)Reference
AMPAThis compound5.1 ± 0.4 guidetopharmacology.org
QuisqualateThis compound7.2 ± 0.9 guidetopharmacology.org
AMPAGYKI 534059.3 ± 1.1 wikipedia.org
QuisqualateGYKI 534057.2 ± 1.2 wikipedia.org

In Vitro Electrophysiological and Biochemical Investigations

Patch-Clamp Recordings in Primary Neuronal Cultures (e.g., Rat Embryonic Telencephalon Neurons)

Patch-clamp techniques have been extensively utilized to assess the alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor antagonist effects of Egis-8332 science.govnih.govnih.gov. These recordings were predominantly performed on primary cultures derived from rat embryonic telencephalon neurons nih.govnih.govnih.govresearchgate.net. Investigations revealed that this compound effectively inhibited AMPA currents in rat cerebellar Purkinje cells science.govnih.govnih.gov. Furthermore, whole-cell patch-clamp studies conducted on cultured telencephalon neurons demonstrated that this compound blocked steady-state responses elicited by both AMPA and kainate nih.gov. Importantly, this compound exhibited minimal influence on currents evoked by N-methyl D-aspartate (NMDA) receptors, indicating a degree of selectivity for AMPA/kainate receptors over NMDA receptors nih.gov.

The mechanism of inhibition by this compound was characterized as non-competitive and not use-dependent. Its inhibitory action was found to be independent of the closed/open state of the channel or the membrane potential, suggesting an allosteric mechanism of action nih.gov. Stereoselectivity was also observed, with the R(-) enantiomer of this compound identified as the more efficient species in its inhibitory interactions nih.gov.

Concentration-Dependent Inhibition of AMPA and Quisqualate Responses

This compound demonstrated a concentration-dependent inhibition of responses induced by AMPA and quisqualate. In primary cultures of telencephalon neurons, this compound effectively inhibited excitotoxicity induced by both AMPA and quisqualate science.govnih.govnih.gov.

The half-maximal inhibitory concentration (IC50) values for this compound in these in vitro assays are summarized in Table 1.

Table 1: this compound In Vitro Potency (IC50 Values)

Assay TypeTargetIC50 (µM)NotesSource
Patch-ClampAMPA currents (telencephalon neurons)1.7 ± 0.4Steady state responses nih.gov
Patch-ClampKainate currents (telencephalon neurons)6.2 ± 1.6Steady state responses nih.gov
Patch-ClampAMPA currents (cerebellar Purkinje cells)9.0 ± 1.4 nih.gov
LDH ReleaseAMPA-induced excitotoxicity (telencephalon neurons)5.2 ± 0.4 nih.govnih.gov
LDH ReleaseQuisqualate-induced excitotoxicity (telencephalon neurons)7.2 ± 0.9 or 7.4 ± 1.3 nih.govnih.gov

Comparative Potency Analysis with Reference Antagonists (e.g., GYKI 53405, GYKI 52466)

The electrophysiological and neuroprotective effects of this compound were often evaluated in comparison to established AMPA receptor antagonists, such as GYKI 53405 and GYKI 52466 science.govnih.govnih.gov.

In patch-clamp studies on cerebellar Purkinje cells, this compound exhibited greater activity at AMPA receptors compared to GYKI 53405, with a lower IC50 value (9.0 ± 1.4 µM for this compound vs. 16.3 ± 5.0 µM for GYKI 53405, P<0.05) nih.gov. However, in primary telencephalon cell cultures, both this compound and GYKI 53405 demonstrated similar efficacy in protecting against quisqualate-induced (IC50: 7.2 ± 0.9 µM for this compound vs. 7.2 ± 1.2 µM for GYKI 53405) and AMPA-induced (IC50: 5.1 ± 0.4 µM for this compound vs. 9.3 ± 1.1 µM for GYKI 53405) excitotoxicity nih.gov.

GYKI 52466, another selective noncompetitive AMPA receptor antagonist, has reported IC50 values of 10-20 µM for AMPA-induced responses tocris.com. Comparative studies in telencephalon neurons indicated no significant voltage dependence in the inhibitory potency of either GYKI 52466 or this compound researchgate.net. In some contexts, GYKI 53405 (IC50 for AMPA currents: 3.8 µM) has been shown to be more potent than GYKI 52466 as a blocker of AMPA currents ucdavis.edu.

Table 2: Comparative Potency of this compound and GYKI 53405 in In Vitro Assays

Assay TypeCompoundIC50 (µM)NotesSource
Patch-ClampThis compound (AMPA currents, cerebellar Purkinje cells)9.0 ± 1.4This compound more active (P<0.05) nih.gov
Patch-ClampGYKI 53405 (AMPA currents, cerebellar Purkinje cells)16.3 ± 5.0 nih.gov
LDH ReleaseThis compound (AMPA-induced excitotoxicity, telencephalon neurons)5.1 ± 0.4Similar efficacy nih.gov
LDH ReleaseGYKI 53405 (AMPA-induced excitotoxicity, telencephalon neurons)9.3 ± 1.1Similar efficacy nih.gov
LDH ReleaseThis compound (Quisqualate-induced excitotoxicity, telencephalon neurons)7.2 ± 0.9Similar efficacy nih.gov
LDH ReleaseGYKI 53405 (Quisqualate-induced excitotoxicity, telencephalon neurons)7.2 ± 1.2Similar efficacy nih.gov

Cell Viability and Neuroprotection Assays (e.g., Lactate (B86563) Dehydrogenase Release)

This compound demonstrated significant in vitro neuroprotective effects nih.gov. These neuroprotective properties were quantified using assays that measure lactate dehydrogenase (LDH) release nih.govnih.gov. LDH is a cytoplasmic enzyme that is released into the extracellular environment when the cell membrane is damaged, serving as a reliable indicator of cell death and cytotoxicity mdpi.compromega.co.uk.

In primary cultures of rat embryonic telencephalon neurons, this compound potently reduced AMPA- and quisqualate-induced LDH release nih.govnih.gov. The IC50 values for decreasing LDH release were 5.2 ± 0.4 µM for AMPA-induced excitotoxicity and 7.4 ± 1.3 µM (or 7.2 ± 0.9 µM) for quisqualate-induced excitotoxicity nih.govnih.gov. These findings underscore this compound's ability to mitigate excitotoxic neuronal damage in vitro.

Receptor Subunit Specificity Studies (e.g., GluR1 Receptor)

Studies investigating the receptor subunit specificity of this compound revealed its interaction with specific AMPA receptor subunits. This compound was shown to inhibit kainate-evoked responses in Chinese Hamster Ovary (CHO) cells that were engineered to express the flop variant of the GluR1 receptor nih.gov.

AMPA receptors are complex heterotetrameric structures typically composed of various combinations of four distinct subunits: GluR1, GluR2, GluR3, and GluR4. These subunits also exist in "flip" and "flop" splice variants, contributing to the diverse functional properties of AMPA receptors nih.govrndsystems.comarvojournals.org. The presence of the GluR2 subunit, for instance, is known to influence the calcium permeability of the receptor nih.govarvojournals.org. This compound is characterized as an AMPA receptor antagonist that targets specific subunits, contributing to its observed pharmacological profile scbt.com.

Preclinical Efficacy Studies in Animal Models of Neurological Pathologies

Anticonvulsant Actions in Seizure Models

Egis-8332 has exhibited robust anticonvulsant actions across a range of seizure models in mice, with effective doses (ED50) generally falling within the range of 1.4 to 14.0 mg kg−1 administered intraperitoneally (i.p.). Current time information in Racine County, US.nih.govnih.govfishersci.ca Its efficacy has been compared to that of GYKI 53405, another non-competitive AMPA receptor antagonist. Current time information in Racine County, US.nih.gov

In models of maximal electroshock (MES)-induced seizures, this compound demonstrated dose-dependent protection against generalized extensor seizures in mice. The anticonvulsant activity of this compound in this model was comparable to that of GYKI 53405. Current time information in Racine County, US.nih.gov

Table 1: Anticonvulsant Effects of this compound and GYKI 53405 in Maximal Electroshock (MES) Tests in Mice nih.gov

CompoundAdministration RouteED50 (mg kg−1)95% Confidence Interval
This compoundi.p.4.83.69–6.30
This compoundp.o.7.23.65–14.32
GYKI 53405i.p.4.93.21–7.46
GYKI 53405p.o.3.22.07–5.09

This compound effectively prevented sound-induced (audiogenic) clonic and tonic convulsions in mice in a dose-dependent manner. Its anticonvulsant activity in the audiogenic seizure (AS) test was similar to that observed with GYKI 53405. Current time information in Racine County, US.nih.gov

Table 2: Anticonvulsant Effects of this compound and GYKI 53405 in Sound-Induced Seizure (AS) Tests in Mice nih.gov

CompoundSeizure Type (i.p.)ED50 (mg kg−1)95% Confidence Interval
This compoundAS tonus1.40.98–1.96
This compoundAS clonus2.41.39–4.02
GYKI 53405AS tonus1.41.02–1.91
GYKI 53405AS clonus2.41.73–3.26

This compound demonstrated dose-related anticonvulsant activity against various chemically induced seizures in mice. It exhibited the most effective anticonvulsant action in the pentylenetetrazol (PTZ) model, where it blocked convulsions at doses similar to GYKI 53405. Conversely, this compound was found to be least effective against nicotine-induced seizures. In tests involving nicotine-, bicuculline-, and picrotoxine-induced seizures, the potency of GYKI 53405 was statistically significantly greater than that of this compound (P<0.05). Current time information in Racine County, US.nih.gov

Across six different seizure models in mice, both this compound and GYKI 53405 demonstrated strong anticonvulsant effects. While the efficacy of the two compounds varied between tests, GYKI 53405 generally showed superior anticonvulsant effects compared to this compound in some instances. However, their efficacy was similar in maximal electroshock and audiogenic seizure tests. Current time information in Racine County, US.nih.gov

Efficacy in Neurodevelopmental and Neurodegenerative Disease Models

Beyond its anticonvulsant properties, this compound has also been investigated for its potential in models of neurodevelopmental and neurodegenerative diseases.

Juvenile Batten disease, a fatal pediatric neurodegenerative disorder, is caused by mutations in the CLN3 gene. The Cln3-loss-of-function (Cln3Δex1-6) mouse model of this disease exhibits several characteristic pathological features of the human condition, including a deficit in motor coordination. nih.govwikipedia.orgwikipedia.orguni.luwikipedia.orgwikipedia.orgwikipedia.org

Acute inhibition of AMPA receptors by a single intraperitoneal injection of this compound (1 mg/kg) in 6-7-month-old Cln3Δex1-6 mice induced a delayed but prolonged improvement in motor skills. nih.govwikipedia.orguni.luwikipedia.orgwikipedia.org Four days after the injection, the treated Cln3Δex1-6 mice achieved the same motor skill level as their wild-type counterparts, and this improvement persisted for at least an additional four days. nih.govwikipedia.org Notably, this compound was rapidly eliminated from the brain within eight hours following administration. nih.gov

However, acute treatment with this compound did not significantly impact glial activation or the survival of vulnerable neuron populations in 7-month-old Cln3Δex1-6 mice. nih.gov Furthermore, repeated administration of this compound (1 mg/kg, once a week for four weeks) to 6-month-old Cln3Δex1-6 mice did not result in beneficial effects on motor coordination, microglial activation, or neuronal survival. Despite this, repeated treatments did lead to a decrease in astrocytic activation within the somatosensory barrelfield cortex. wikipedia.org

Juvenile Batten Disease (CLN3-Deficient Mouse Model)

Acute Attenuation of Motor Coordination Deficits

Acute administration of this compound has shown a significant ability to improve motor coordination deficits in the Cln3(Δex1-6) mouse model. In one-month-old Cln3(Δex1-6) mice, acute attenuation of AMPA-type glutamate (B1630785) receptor activity by this compound resulted in an immediate improvement in their motor skills. nih.govnih.govcapes.gov.br

Interestingly, in older, 6-7-month-old Cln3(Δex1-6) mice, a single acute intraperitoneal injection of this compound (1 mg/kg) did not produce an immediate effect on motor skills. Instead, it induced a delayed but prolonged improvement. Four days after the injection, the treated Cln3(Δex1-6) mice achieved motor skill levels comparable to their wild-type (WT) counterparts, an improvement that was sustained for an additional four days. patsnap.comnih.govnih.govresearchgate.net This suggests a lasting corrective effect on motor performance.

Conversely, repeated administration of this compound (1 mg/kg, once a week for four weeks) to 6-month-old Cln3(Δex1-6) mice did not yield beneficial effects on motor coordination. patsnap.comnih.govnih.gov

Table 1: Effect of Acute this compound Treatment on Motor Coordination in Cln3(Δex1-6) Mice

Mouse Age (Months)Treatment RegimenObserved Effect on Motor CoordinationDuration of EffectCitation
1Acute (single injection)Immediate improvementNot specified nih.govnih.govcapes.gov.br
6-7Acute (single injection)Delayed but prolonged improvement~8 days (starting 4 days post-injection) patsnap.comnih.govnih.govresearchgate.net
6Repeated (4 weeks, once/week)No beneficial effectN/A patsnap.comnih.govnih.gov
Influence on Astrocytic Activation in Somatosensory Barrelfield Cortex

This compound has been observed to influence astrocytic activation in a region-specific manner. Studies in Cln3(Δex1-6) mice revealed that this compound significantly decreased astrocytic activation specifically in the somatosensory barrelfield cortex. patsnap.comnih.govnih.govresearchgate.netresearchgate.net However, this effect was not uniform across all brain regions, as this compound did not impact astrocytosis in the primary visual cortex or the cerebellum. nih.gov

It is notable that acute treatment with this compound did not generally affect glial activation (both astrocytic and microglial). nih.gov This finding suggests that while this compound can restore motor coordination in Cln3(Δex1-6) mice, it does so without broadly influencing gliosis, implying that glial activation in this model might not directly contribute to the observed neurological deficits. nih.gov Similarly, repeated treatments with this compound over four weeks also did not affect glial activation in the brain of Cln3(Δex1-6) mice, with the exception of the aforementioned selective decrease in astrocytic activation in the somatosensory barrelfield cortex. nih.gov

Correction of Abnormal Glutamatergic Neurotransmission In Vivo

The therapeutic potential of this compound in juvenile Batten disease is linked to its ability to modulate glutamatergic neurotransmission. It is hypothesized that temporary inhibition of AMPA receptors by this compound can induce a prolonged correction of the pre-existing abnormal glutamatergic neurotransmission observed in vivo in the context of juvenile Batten disease. patsnap.comnih.govnih.govresearchgate.netresearchgate.net This mechanism is consistent with the understanding that an imbalance in glutamate levels and AMPA receptor overactivity contribute to the pathology of JNCL. kcl.ac.uk

Exploratory Studies in Neuroinflammatory Models (e.g., Experimental Autoimmune Encephalomyelitis)

Beyond neurodegenerative disorders, this compound has also been explored in the context of neuroinflammatory conditions, such as experimental autoimmune encephalomyelitis (EAE), a common animal model for multiple sclerosis (MS). Research indicates that AMPA receptor antagonists, as a class, have shown promise in animal models of MS by improving disease symptoms, enhancing oligodendrocyte survival, and reducing axonal injury. ibbj.org Specifically, this compound has been investigated for its effects in transient focal cerebral ischemia and in models of multiple sclerosis in rats, as well as in the EAE model. ibbj.org While these studies indicate an investigation into this compound's role in neuroinflammation, detailed specific findings regarding its efficacy in EAE models were not extensively provided in the available literature. ibbj.org

Comparative Pharmacological Profiling and Structure Activity Relationship Insights

Relative Potency and Efficacy Comparison with Other Benzodiazepine (B76468) AMPA Antagonists (e.g., GYKI 53405, Talampanel)

Egis-8332 is characterized as a non-competitive AMPA receptor antagonist with a 2,3-benzodiazepine chemical structure nih.gov. Comparative studies have evaluated its activity against other known AMPA antagonists, particularly GYKI 53405 and its active enantiomer, Talampanel.

In in vitro patch-clamp studies conducted on rat cerebellar Purkinje cells, this compound demonstrated inhibition of whole-cell AMPA currents with an IC50 value of 9.0 ± 1.4 μM. This indicated that this compound was more active at AMPA receptors compared to GYKI 53405, which exhibited an IC50 of 16.3 ± 5.0 μM (P<0.05) nih.gov. Furthermore, this compound effectively inhibited both quisqualate-induced excitotoxicity (IC50: 7.2 ± 0.9 μM) and AMPA-induced excitotoxicity (IC50: 5.1 ± 0.4 μM) in primary telencephalon cell cultures nih.gov. GYKI 53405 also provided protection against quisqualate-induced (IC50: 7.2 ± 1.2 μM) and AMPA-induced (IC50: 9.3 ± 1.1 μM) excitotoxicity, showing comparable efficacy to this compound in these specific tests nih.gov.

When evaluating in vivo effects, a tendency for GYKI 53405 to exhibit better efficacy than this compound was observed in certain anticonvulsant tests, reaching statistical significance in a few instances. Conversely, this compound showed superior efficacy in cerebral ischemia tests nih.govnih.gov. Talampanel (also known as GYKI 53773 or LY-300164), which is the active enantiomer of GYKI 53405, is recognized as a potent, non-competitive, and selective antagonist of AMPA receptors nih.govnih.gov. Talampanel has been reported to be 2.3-3-fold more potent than GYKI 52466 tocris.com.

The comparative in vitro potency of this compound and GYKI 53405 in inhibiting AMPA-induced currents and excitotoxicity is summarized in the table below:

CompoundAMPA Current Inhibition (IC50, μM) in Rat Cerebellar Purkinje Cells nih.govAMPA-Induced Excitotoxicity Inhibition (IC50, μM) in Telencephalon Cell Culture nih.govQuisqualate-Induced Excitotoxicity Inhibition (IC50, μM) in Telencephalon Cell Culture nih.gov
This compound9.0 ± 1.45.1 ± 0.47.2 ± 0.9
GYKI 5340516.3 ± 5.09.3 ± 1.17.2 ± 1.2

Contribution of Specific Structural Elements to Receptor Affinity and Functional Activity

This compound is chemically classified as a 2,3-benzodiazepine derivative nih.govresearchgate.net. Its mechanism of action involves the inhibition of AMPA currents, consistent with the activity observed in this class of non-competitive AMPA receptor antagonists nih.govresearchgate.net. While the provided information confirms its chemical class and general mechanism of action, specific detailed structure-activity relationship (SAR) insights directly attributing the contribution of individual structural elements of this compound to its receptor affinity and functional activity were not explicitly detailed in the available research findings researchgate.net. However, its efficacy as an AMPA antagonist is inherent to its 2,3-benzodiazepine scaffold nih.gov.

Preclinical Research on Synergistic Effects with Other Neuroactive Compounds (e.g., L-DOPA in Dopamine-Deficient Models)

While the broader class of AMPA receptor antagonists has been investigated for synergistic effects with other neuroactive compounds, particularly in dopamine-deficient models relevant to conditions like Parkinson's disease, direct preclinical research specifically detailing synergistic effects of this compound with L-DOPA in such models was not found in the provided search results.

However, an example from the same class of benzodiazepine AMPA antagonists, Talampanel, has shown relevant synergistic effects. In studies involving parkinsonian monkeys, administration of Talampanel significantly reduced levodopa-induced dyskinesias by 40%. Although Talampanel alone did not alter the severity of parkinsonian symptoms, its co-administration with levodopa (B1675098) potentiated the antiparkinsonian action of levodopa by increasing motor activity nih.gov. This demonstrates the potential for AMPA antagonists to modulate the effects of L-DOPA in dopamine-deficient states.

Advanced Methodological Approaches and Future Preclinical Research Trajectories for Egis 8332

Elucidating Downstream Signaling Cascades and Molecular Pathways Affected by AMPA Receptor Modulation

The therapeutic effects of Egis-8332 are initiated by its modulation of AMPA receptors; however, the subsequent intracellular signaling cascades that mediate its neuroprotective and anticonvulsant actions are not yet fully characterized. Future research should focus on delineating these pathways to provide a more comprehensive understanding of its mechanism of action.

AMPA receptor activation is intricately linked to the influx of calcium ions, which in turn activates a host of downstream signaling molecules. Key among these are calcium/calmodulin-dependent protein kinase II (CaMKII) and protein kinase A (PKA), both of which play critical roles in synaptic plasticity. researchgate.net Furthermore, the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another significant cascade that can be influenced by glutamatergic signaling and is involved in cell survival and differentiation. researchgate.net A critical downstream target of these pathways is the transcription factor cAMP-response element binding protein (CREB), which regulates the expression of genes crucial for neuronal survival and plasticity. nih.gov

Future preclinical studies on this compound could employ a range of molecular biology techniques to investigate its impact on these signaling pathways. For instance, Western blotting and phospho-specific antibodies could be used to assess the phosphorylation status, and thereby the activation state, of CaMKII, PKA, ERK, and CREB in neuronal cultures or in brain tissue from animal models treated with this compound. nih.gov Furthermore, quantitative polymerase chain reaction (qPCR) or RNA-sequencing could be utilized to examine changes in the expression of CREB target genes known to be involved in neuroprotection. nih.gov

Signaling PathwayKey Molecules to InvestigatePotential Impact of this compound
Calcium-Dependent KinasesCaMKII, PKAAttenuation of excessive activation
Mitogen-Activated Protein KinaseMAPK/ERKModulation of pro-survival signaling
Transcription FactorsCREBAltered expression of neuroprotective genes

High-Resolution Neuroimaging and Electrophysiological Mapping in Preclinical Disease Models

Advanced neuroimaging and electrophysiological techniques offer the potential to visualize and quantify the effects of this compound on brain structure, function, and network activity in preclinical disease models. nih.gov These methodologies can provide crucial insights into how the compound's modulation of AMPA receptors translates into therapeutic effects at a systems level.

High-field magnetic resonance imaging (MRI) can be employed to assess structural changes, such as lesion volume in models of stroke or neurodegeneration, and to non-invasively monitor the therapeutic response to this compound. mdpi.com Functional MRI (fMRI) could be used to investigate how this compound alters brain connectivity and activity patterns in animal models of epilepsy. mdpi.com Furthermore, positron emission tomography (PET) with specific radioligands could potentially be developed to measure the in vivo binding and target engagement of this compound at AMPA receptors.

In parallel, high-resolution electrophysiological mapping techniques can provide a detailed picture of the compound's effects on neuronal firing and network oscillations. mdpi.com In preclinical models of epilepsy, for example, multi-electrode arrays could be used to map the spread of seizure activity and to determine how this compound alters these pathological patterns. In models of ischemic stroke, electrophysiological recordings from the peri-infarct zone could reveal whether this compound can restore normal neuronal activity and prevent the spread of excitotoxicity.

TechniqueApplication in this compound ResearchPotential Findings
High-Field MRIStructural and functional brain imaging in disease modelsQuantification of neuroprotection and altered brain connectivity
Electrophysiological MappingRecording of neuronal activity in models of epilepsy or ischemiaCharacterization of changes in seizure propagation and network hyperexcitability

Investigation of Long-Term Neuroplasticity and Synaptic Remodeling Effects

While the acute effects of this compound on neuronal excitability are relatively well-understood, its long-term consequences for synaptic plasticity and structural remodeling remain to be explored. nih.gov These long-term effects are of particular importance, as they could contribute to lasting therapeutic benefits.

Long-term potentiation (LTP) and long-term depression (LTD) are two fundamental forms of synaptic plasticity that are thought to underlie learning and memory. nih.govnih.gov Future studies could use in vitro electrophysiological recordings from hippocampal slices to investigate how this compound affects the induction and maintenance of LTP and LTD. nih.gov Given its mechanism as an AMPA receptor antagonist, it is plausible that this compound could modulate these forms of plasticity, which are highly dependent on glutamatergic transmission.

In addition to functional plasticity, the long-term effects of this compound on synaptic structure should be investigated. Advanced microscopy techniques, such as two-photon laser scanning microscopy, could be used to visualize and track changes in dendritic spine morphology and density over time in response to this compound treatment. nih.gov Such studies would provide valuable information on whether the compound can promote the stabilization of existing synapses or influence the formation of new ones, which could have significant implications for its therapeutic potential in chronic neurological disorders.

ProcessExperimental ApproachPotential Outcome
Long-Term Potentiation (LTP)In vitro hippocampal slice electrophysiologyModulation of synaptic strengthening
Long-Term Depression (LTD)In vitro hippocampal slice electrophysiologyInfluence on synaptic weakening
Synaptic RemodelingTwo-photon microscopy of dendritic spinesChanges in synaptic structure and stability

Application as a Pharmacological Tool for Investigating Glutamatergic System Dysfunctions

Beyond its potential as a therapeutic agent, this compound can serve as a valuable pharmacological tool for investigating the role of glutamatergic system dysfunction in various central nervous system disorders. mdpi.com Its specific and non-competitive mechanism of action at AMPA receptors makes it a precise instrument for dissecting the contribution of this receptor subtype to disease pathophysiology.

In preclinical models of neurodegenerative diseases, such as Huntington's or Alzheimer's disease, where excitotoxicity is a hypothesized component of the pathogenic process, this compound could be used to probe the extent to which AMPA receptor-mediated signaling contributes to neuronal cell death. Similarly, in models of psychiatric disorders, such as schizophrenia or depression, where alterations in glutamatergic signaling have been implicated, this compound could help to clarify the role of AMPA receptor hypofunction or hyperfunction.

By administering this compound to these animal models and observing the resulting behavioral, cellular, and molecular changes, researchers can gain a deeper understanding of the underlying disease mechanisms. This knowledge can, in turn, inform the development of novel therapeutic strategies that target the glutamatergic system.

Disease AreaResearch QuestionPotential Contribution of this compound
Neurodegenerative DiseasesRole of AMPA receptor-mediated excitotoxicityDelineation of the contribution of AMPA receptors to neuronal death
Psychiatric DisordersInvolvement of altered glutamatergic signalingClarification of the role of AMPA receptor dysfunction in pathophysiology

Q & A

Q. What experimental models are used to evaluate the neuroprotective effects of EGIS-8332?

this compound is tested in global cerebral ischemia models (e.g., bilateral carotid occlusion in gerbils, four-vessel occlusion in rats) and focal ischemia models (e.g., permanent middle cerebral artery occlusion in mice/rats). Histological evaluation of hippocampal CA1 neuronal survival and behavioral tests (e.g., Y-maze hypermotility, spontaneous alternation for spatial memory) are key methodologies. Dose-dependent neuroprotection is quantified using ANOVA and post-hoc tests .

Q. What methodologies are employed to assess this compound's anticonvulsant activity?

Anticonvulsant efficacy is evaluated in maximal electroshock (MES), audiogenic seizures (AS), and chemically-induced seizures (pentylenetetrazole, nicotine, bicuculline). Dose-response curves are analyzed via log-probit methods to calculate ED50 values. Comparative studies with GYKI 53405 highlight differential potency across models .

Q. How is this compound's selectivity for AMPA receptors demonstrated in vitro?

Patch-clamp electrophysiology in cerebellar Purkinje cells and excitotoxicity assays in primary thalamic cultures measure inhibition of AMPA-induced currents. IC50 values (e.g., 5.1–9.0 µM for this compound vs. 7.2–16.3 µM for GYKI 53405) confirm non-competitive antagonism. Quisqualate-induced excitotoxicity tests further validate receptor specificity .

Q. What statistical approaches validate this compound's efficacy in ischemia models?

Two-way ANOVA with Duncan’s test compares infarct volumes in MCAO models. Non-parametric Mann-Whitney U-tests assess neuronal survival in gerbil hippocampus. Repeated-measures ANOVA evaluates body temperature changes, critical for controlling hypothermia-related confounders .

Q. What analytical techniques quantify this compound in pharmacokinetic studies?

Reverse-phase HPLC with UV detection (240 nm) and solid-phase extraction on C18 cartridges are used. Plasma samples are processed with internal standards (e.g., heptafluorobutyric acid/methanol/acetonitrile eluent). Validation includes linearity (0.125–8 mg) and intra-day precision/accuracy checks .

Advanced Research Questions

Q. How do methodological differences in patch-clamp studies affect the interpretation of this compound's AMPA receptor affinity?

Variability in IC50 values arises from cell-type specificity (e.g., 9.0 µM in Purkinje cells vs. 5.1 µM in telencephalon neurons). Differences in agonist concentration and voltage protocols may influence non-competitive binding kinetics, necessitating cross-model validation .

Q. What contradictions exist in this compound's efficacy across seizure models?

this compound shows higher potency in PTZ-induced seizures (ED50 = 1.4 mg/kg) but lower efficacy in nicotine-induced models compared to GYKI 53405. This suggests subtype-specific AMPA receptor interactions or differential blood-brain barrier penetration .

Q. How does this compound's pharmacokinetic profile influence its neuroprotective efficacy across species?

Plasma half-life varies significantly (mice: 77 min; rats: 55 min; gerbils: 37 min), impacting dosing schedules. Despite slower elimination in mice, neuroprotection in MCAO models remains consistent, indicating metabolic stability does not limit efficacy .

Q. What experimental design considerations are critical when comparing this compound with reference compounds like GYKI 53405?

Controlling for hypothermia is essential, as GYKI 53405 induces greater temperature drops (AUC = 120 vs. 40 for this compound). Route (i.p. vs. p.o.) and post-injury administration timing (e.g., 45 min post-ischemia) must align to avoid confounding .

Q. How does this compound's side effect profile impact its therapeutic window in stroke models?

this compound exhibits weaker muscle relaxant effects and shorter ataxia duration than GYKI 53405. Its higher MED (3 mg/kg vs. 10 mg/kg in MCAO) and lower hypothermic risk allow safer dose escalation, enhancing translational potential .

Q. Methodological Notes

  • Data Contradiction Analysis : Cross-model inconsistencies (e.g., seizure vs. ischemia efficacy) require receptor subtype profiling or pharmacokinetic/pharmacodynamic (PK/PD) modeling .
  • Experimental Design : Use of internal standards (e.g., hydroxypropyl-β-cyclodextrin) and pH adjustments (5.0) ensures compound solubility and reproducibility in vivo .
  • Statistical Validation : Log-probit ED50 calculations and non-parametric tests address non-normal data distributions in behavioral assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Egis-8332
Reactant of Route 2
Reactant of Route 2
Egis-8332

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.